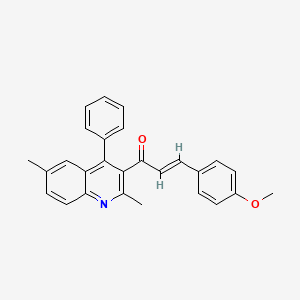

(E)-1-(2,6-dimethyl-4-phenylquinolin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-1-(2,6-dimethyl-4-phenylquinolin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one, also known as DMQD-Ph, is a novel fluorescent probe that has attracted considerable attention in the field of scientific research due to its unique properties. This compound has been synthesized using a variety of methods and has been extensively studied for its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

A study by Sirisoma et al. (2009) highlighted a compound with a similar structure, exhibiting potent apoptosis-inducing effects and showing high efficacy in human MX-1 breast and other mouse xenograft cancer models due to excellent blood-brain barrier penetration. This points towards the potential of quinoline derivatives in anticancer drug development (Sirisoma et al., 2009).

Corrosion Inhibition

Singh et al. (2016) explored the corrosion mitigation effects of quinoline derivatives on mild steel in acidic medium. The study found one derivative, Q-4, showed a maximum inhibition efficiency of 98.09%, indicating that such compounds are highly effective corrosion inhibitors for steel (Singh et al., 2016).

Dental Composite Applications

In the field of dentistry, Wu et al. (2006) synthesized ethylene glycol 3-morpholine-propionate methacrylate (EGMPM) via Michael addition reaction. This compound was found to be a potential coinitiator for dental composites, showing no significant differences in photopolymerization characteristics and physical properties compared to traditional systems (Wu et al., 2006).

Computational Studies on Corrosion Inhibition

Erdoğan et al. (2017) conducted a computational study on novel quinoline derivatives, including their adsorption and corrosion inhibition properties on iron. This study used quantum chemical and molecular dynamics simulation approaches, indicating the derivatives' effectiveness in corrosion inhibition (Erdoğan et al., 2017).

Antimicrobial Activity

Pujari et al. (2018) synthesized a series of (E)-1-{2/3/4-[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-3-(2-morpholinoquinolin-3-yl)prop-2-en-1-ones and tested them for antimicrobial activity. The results demonstrated significant antimicrobial properties, further expanding the utility of quinoline derivatives in medicinal chemistry (Pujari et al., 2018).

Eigenschaften

IUPAC Name |

(E)-1-(2,6-dimethyl-4-phenylquinolin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23NO2/c1-18-9-15-24-23(17-18)27(21-7-5-4-6-8-21)26(19(2)28-24)25(29)16-12-20-10-13-22(30-3)14-11-20/h4-17H,1-3H3/b16-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWRRDOUHVZSIM-FOWTUZBSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(N=C2C=C1)C)C(=O)C=CC3=CC=C(C=C3)OC)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C(N=C2C=C1)C)C(=O)/C=C/C3=CC=C(C=C3)OC)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B2685933.png)

![2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2685937.png)

methanone](/img/structure/B2685938.png)

![N,N-diethyl-4-(5-{[(5-fluoro-2-methylphenyl)sulfonyl]amino}-1-methyl-1H-benzimidazol-2-yl)benzamide](/img/structure/B2685941.png)

![(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2685948.png)

![2-{1-[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridin-4-yl]-N-methylformamido}-N,N-diethylacetamide](/img/structure/B2685954.png)

![3-cinnamyl-8-cyclopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2685955.png)